molecular formula C18H18N4O3 B14798659 2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate

2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B14798659
M. Wt: 338.4 g/mol
InChI Key: SLQUUOOUVVRCLE-UHFFFAOYSA-N
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Description

2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a combination of aromatic, cyano, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-dicyanovinyl intermediate, which can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinyl moiety. Finally, esterification with 2-phenylethanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.

    Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The cyano groups and piperazine ring can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate: shares similarities with other dicyanovinyl and piperazine derivatives, such as:

Uniqueness

The uniqueness of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-phenylethyl 2-[1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C18H18N4O3/c19-11-15(12-20)13-22-8-7-21-18(24)16(22)10-17(23)25-9-6-14-4-2-1-3-5-14/h1-5,13,16H,6-10H2,(H,21,24)

InChI Key

SLQUUOOUVVRCLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C=C(C#N)C#N

Origin of Product

United States

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